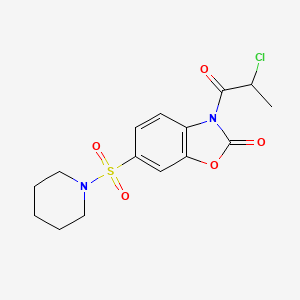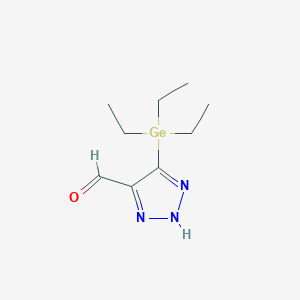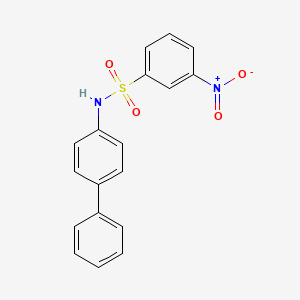![molecular formula C27H37N3O4S B14950411 N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B14950411.png)
N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound with a molecular formula of C27H37N3O4S. This compound is characterized by its unique structure, which includes a cyclododecylidenehydrazino group, a phenoxyphenyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide involves multiple steps The process typically begins with the preparation of the cyclododecylidenehydrazine intermediate, which is then reacted with an oxoethyl compoundIndustrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence various biochemical processes .
Comparaison Avec Des Composés Similaires
N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
- N-(4-glycyl-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride
- N-[2-(2-cycloheptylidenehydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Propriétés
Formule moléculaire |
C27H37N3O4S |
|---|---|
Poids moléculaire |
499.7 g/mol |
Nom IUPAC |
N-(cyclododecylideneamino)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
InChI |
InChI=1S/C27H37N3O4S/c1-35(32,33)30(24-18-20-26(21-19-24)34-25-16-12-9-13-17-25)22-27(31)29-28-23-14-10-7-5-3-2-4-6-8-11-15-23/h9,12-13,16-21H,2-8,10-11,14-15,22H2,1H3,(H,29,31) |
Clé InChI |
JCIROKNKKXOAFK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N(CC(=O)NN=C1CCCCCCCCCCC1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Z)-2-(2-chlorophenyl)ethenyl]-4,4-dimethyl-3,4-dihydropyrimidine-2(1H)-thione](/img/structure/B14950331.png)
![5,5'-[4-(4-Carboxybenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl]diisophthalic acid](/img/structure/B14950342.png)
![N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide](/img/structure/B14950357.png)
![5-bromo-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14950359.png)
![N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide](/img/structure/B14950370.png)
![2,2'-(oxydibenzene-4,1-diyl)bis[N-(3-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]](/img/structure/B14950372.png)
![N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B14950377.png)


![N-(4-Bromophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14950404.png)
![3-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950426.png)

![[ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)](/img/structure/B14950434.png)
![Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B14950436.png)
